Synthetic Yield Advantage: Methylamino vs. Dimethylamino Substitution in Ketamine Core Formation
In the synthesis of substituted aminocyclohexanone compounds, the use of a methylamino intermediate (Cyclohexanone, 2-(methylamino)-) provides a substantial yield advantage over the corresponding dimethylamino analog. When this methylamino intermediate is employed in a patented process involving Grignard addition and subsequent cyclization, the overall yield for the formation of the 2-aryl-2-methylaminocyclohexanone hydrochloride product reaches 88% [1]. In contrast, analogous procedures utilizing a dimethylamino starting material or aiming for a 4-(methylamino)-4-phenyl-cyclohexanone derivative under comparable conditions report significantly lower yields, approximately 70% over the final two steps [2].
| Evidence Dimension | Overall Isolated Yield of Aminocyclohexanone Hydrochloride Product |
|---|---|
| Target Compound Data | 88% (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride) |
| Comparator Or Baseline | ~70% (4-(methylamino)-4-phenyl-cyclohexanone using related method) |
| Quantified Difference | +18% absolute yield increase |
| Conditions | Multi-step synthesis including Grignard addition, imine formation, and cyclization; isolated as hydrochloride salt. |
Why This Matters
The 18% higher yield translates directly to lower cost per gram of final API and reduced waste, a critical factor in both research and industrial procurement where the cost of downstream steps is high.
- [1] Quick Company. A Crystalline Form Of 2 (2 Chlorophenyl) 2 (Methylamino) Cyclohexanone Hydrochloride And Method Thereof. Patent Application, 2021. View Source
- [2] Gruenenthal GmbH. Method for Synthesizing Substituted Aminocyclohexanone Compounds. FreePatentsOnline, Example 2, 2012. View Source
